REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:6][CH:5]=1)([O-])=O.[CH2:16]([OH:20])[CH2:17][CH2:18][CH3:19].C(P(CCCC)CCCC)CCC>O>[CH2:16]([O:20][C:4]1[CH2:9][CH:8]=[C:7]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:6]=[CH:5][N:1]=1)[CH2:17][CH2:18][CH3:19]
|
Name
|
|
Quantity
|
1700 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3793 g
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
3500 g
|
Type
|
reactant
|
Smiles
|
C(CCC)P(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
overhead stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 22 Liter reaction flask
|
Type
|
CUSTOM
|
Details
|
is equipped with a heating mantle
|
Type
|
ADDITION
|
Details
|
apparatus, condenser, addition funnel
|
Type
|
CUSTOM
|
Details
|
The flask is purged thoroughly with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
maintained under nitrogen throughout the reaction
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
to form a clear solution
|
Type
|
TEMPERATURE
|
Details
|
The temperature is gradually increased
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
TEMPERATURE
|
Details
|
The reaction is cooled
|
Type
|
CONCENTRATION
|
Details
|
The reaction is concentrated to an oil
|
Type
|
ADDITION
|
Details
|
followed by the addition of petroleum ether (8.0 L)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove undesired tributylphosphine oxide
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated again
|
Type
|
ADDITION
|
Details
|
petroleum ether (8.0 L) is added
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The resulting filtrate is concentrated to an oil
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC1=NC=CC(=CC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 908 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |